1-(Chloromethyl)-2-iodobenzene

Description

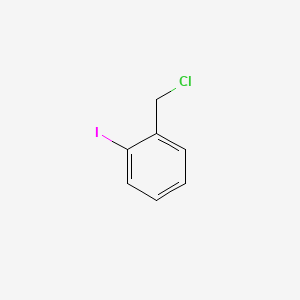

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNWZHKQGKKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208177 | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59473-45-9 | |

| Record name | 2-Iodobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59473-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059473459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)-2-IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J618WT46OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-2-iodobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-iodobenzene (also known as 2-iodobenzyl chloride), a versatile bifunctional reagent crucial for synthetic chemistry and drug development. This document will delve into its fundamental properties, provide detailed, field-proven synthetic protocols, explore its unique reactivity, and present a practical application in cross-coupling reactions, a cornerstone of modern pharmaceutical research.

Core Molecular Attributes

This compound is a halogenated aromatic hydrocarbon whose utility is derived from the orthogonal reactivity of its two distinct halogen-containing functional groups. The benzylic chloride offers a site for nucleophilic attack, while the aryl iodide is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential, chemoselective modifications, making it a valuable building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClI | --INVALID-LINK--[1] |

| Molecular Weight | 252.48 g/mol | --INVALID-LINK--[1] |

| CAS Number | 59473-45-9 | --INVALID-LINK--[1] |

| Appearance | White to light yellow powder or lump | --INVALID-LINK--[2] |

| Melting Point | 29-31 °C | --INVALID-LINK--[2] |

| Boiling Point | 147-149 °C at 32 mmHg | --INVALID-LINK--[2] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.84 (d, 1H), 7.46 (d, 1H), 7.34 (t, 1H), 6.99 (t, 1H), 4.66 (s, 2H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃, Predicted) | δ (ppm): ~140 (C-I), ~140 (C-CH₂Cl), ~130, ~129, ~129, ~100, ~51 (CH₂Cl) | Inferred from analogous structures |

Synthesis of this compound: A Multi-Step Approach

A reliable and scalable synthesis of this compound is paramount for its application in research. The following three-step procedure, starting from readily available anthranilic acid, provides a comprehensive pathway to the target molecule.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 2-Iodobenzoic Acid

The synthesis begins with a classic Sandmeyer reaction, converting the amino group of anthranilic acid into an iodide via a diazonium salt intermediate.[3][4]

Materials:

-

Anthranilic acid (10.0 g)

-

Concentrated Hydrochloric Acid (25 mL)

-

Sodium Nitrite (NaNO₂) (5.3 g)

-

Potassium Iodide (KI) (12.5 g)

-

Deionized water

-

Ice

Procedure:

-

In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water and add 25 mL of concentrated hydrochloric acid. Stir until the solid dissolves.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool the solution.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, stir for an additional 15 minutes at 0-5 °C.

-

In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

-

After the gas evolution subsides, allow the mixture to warm to room temperature and then heat it on a steam bath for 30 minutes.

-

Cool the mixture in an ice bath. Collect the crude 2-iodobenzoic acid by vacuum filtration and wash with cold water. The product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol 2: Synthesis of 2-Iodobenzyl Alcohol

The carboxylic acid is then reduced to the corresponding primary alcohol using a borane reagent. The borane-dimethyl sulfide complex is a convenient and effective choice for this transformation.[5]

Materials:

-

2-Iodobenzoic acid (4.15 g, 16.8 mmol)

-

Borane-dimethyl sulfide complex (1.90 mL, 20.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (16 mL)

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-iodobenzoic acid in anhydrous THF (16 mL) in a flame-dried flask under an inert atmosphere, slowly add the borane-dimethyl sulfide complex at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by the careful addition of phosphate buffer (pH 7).

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-iodobenzyl alcohol as a white solid, which is typically of sufficient purity for the next step.[5]

Experimental Protocol 3: Synthesis of this compound

The final step is the conversion of the benzylic alcohol to the corresponding chloride using thionyl chloride. This is a standard and high-yielding transformation.

Materials:

-

2-Iodobenzyl alcohol (1.17 g, 5 mmol)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-iodobenzyl alcohol in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add an excess of thionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent by vacuum concentration to yield this compound. The product can be purified by silica gel chromatography if necessary.

The Dichotomous Reactivity: A Synthetic Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its two key functional groups. This allows for a programmed approach to building molecular complexity.

Caption: Dual reactivity pathways of this compound.

-

Nucleophilic Substitution: The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (SN1 or SN2 type reactions). The adjacent benzene ring stabilizes the developing positive charge in the transition state. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding substituted benzyl derivatives.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive towards oxidative addition with low-valent transition metals (like Palladium(0)) than a carbon-chlorine bond on an aromatic ring. This makes the iodo-position the prime site for popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are instrumental in forming new carbon-carbon bonds.

Application in Drug Development: A Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a pillar of medicinal chemistry for its ability to form biaryl structures, a common motif in pharmaceuticals. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocol 4: Synthesis of a 2-(Chloromethyl)-biphenyl Derivative

Materials:

-

This compound (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2 mmol)

-

A suitable solvent system (e.g., Toluene/Water, DMF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and the base (2 mmol).

-

Add the solvent system (e.g., 3 mL of toluene and 0.3 mL of water).

-

Seal the tube and place it in a preheated oil bath at an appropriate temperature (e.g., 80-100 °C).

-

Stir the reaction mixture for the required time (typically 2-12 hours), monitoring completion by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-(chloromethyl)-biphenyl derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[1]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust or mists. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its dichotomous reactivity allows for selective and sequential functionalization, enabling the efficient construction of complex molecular scaffolds. The synthetic and application protocols provided in this guide offer a robust foundation for researchers and scientists to effectively utilize this reagent in their work. As with all chemical procedures, adherence to strict safety protocols is essential.

References

- 1. This compound | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodobenzyl chloride 98 59473-45-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 5. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data for 1-(Chloromethyl)-2-iodobenzene: A Technical Guide

Introduction

1-(Chloromethyl)-2-iodobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 2-iodobenzyl moiety in the development of novel pharmaceutical agents and complex organic molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization and identification of this compound.

The structural integrity and purity of starting materials are critical in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the structure and purity of chemical compounds. This guide will delve into the theoretical basis for the observed spectroscopic data and provide practical, field-proven insights into the interpretation of the spectra.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₆ClI and a molecular weight of approximately 252.48 g/mol .[1] Its structure consists of a benzene ring substituted with a chloromethyl group and an iodine atom at adjacent positions (ortho-substitution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube to a final volume of about 0.6 mL. Ensure the sample is free of particulate matter.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard proton pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 16 to 64 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the aromatic and chloromethyl protons. A representative dataset from a 400 MHz spectrometer shows the following key features:[2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.87 | Doublet of doublets (dd) | J = 7.9, 0.9 | 1H | Aromatic H |

| 7.49 | Doublet of doublets (dd) | J = 7.6, 1.6 | 1H | Aromatic H |

| 7.33 | Multiplet (m) | - | 1H | Aromatic H |

| 7.20 | Multiplet (m) | - | 1H | Aromatic H |

| 4.71 | Singlet (s) | - | 2H | -CH₂Cl |

-

Aromatic Region (7.20-7.87 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet pattern in this region. The downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents.

-

Benzylic Protons (4.71 ppm): The two protons of the chloromethyl group appear as a sharp singlet. Their chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effects of the adjacent chlorine atom and the aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Use a standard carbon pulse program with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is typically necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 136.78 | Aromatic C |

| 133.26 | Aromatic C |

| 131.02 | Aromatic C |

| 130.20 | Aromatic C |

| 127.99 | Aromatic C |

| 124.25 | Aromatic C |

| 46.30 | -CH₂Cl |

-

Aromatic Carbons (124.25-136.78 ppm): The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons. The specific chemical shifts are influenced by the electronic effects of the iodine and chloromethyl substituents. The carbon bearing the iodine atom (C-I) and the carbon bearing the chloromethyl group (C-CH₂Cl) will have distinct chemical shifts from the other four aromatic carbons.

-

Aliphatic Carbon (46.30 ppm): The carbon of the chloromethyl group appears in the aliphatic region, shifted downfield due to the attachment of the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a KBr pellet or a mull. Alternatively, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell, or as a thin film on a salt plate if melted. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~2960, ~2870 | C-H stretch (aliphatic, -CH₂Cl) | Medium |

| ~1580, ~1470, ~1440 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1270 | C-H in-plane bend (aromatic) | Medium |

| ~750 | C-H out-of-plane bend (ortho-disubstituted) | Strong |

| ~680 | C-Cl stretch | Strong |

| ~530 | C-I stretch | Medium |

-

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the chloromethyl group.

-

Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-H Bending: The strong absorption around 750 cm⁻¹ is a key indicator of ortho-disubstitution on a benzene ring.

-

C-Halogen Stretching: The strong band around 680 cm⁻¹ is attributed to the C-Cl stretching vibration, while the C-I stretch is expected at a lower frequency, around 530 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation and Key Insights

The electron ionization mass spectrum of this compound provides valuable structural information.[3]

Table of Key Fragments:

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 252/254 | Moderate | [C₇H₆ClI]⁺˙ (M⁺˙) | Molecular ion |

| 217 | High | [C₇H₆I]⁺ | Loss of Cl radical |

| 127 | Low | [I]⁺ | Iodine cation |

| 90 | High | [C₇H₆]⁺ | Loss of I and Cl radicals |

| 89 | Moderate | [C₇H₅]⁺ | Loss of a proton from [C₇H₆]⁺ |

-

Molecular Ion (M⁺˙): The molecular ion peak is observed at m/z 252, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 254 with an intensity of about one-third of the M⁺ peak is also present, which is characteristic of a compound containing one chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of this compound is initiated by the ionization of the molecule. The most prominent fragmentation pathways involve the cleavage of the carbon-halogen bonds.

-

Loss of Chlorine: A significant peak is observed at m/z 217, corresponding to the loss of a chlorine radical from the molecular ion. This fragment, the iodobenzyl cation, is relatively stable.

-

Loss of Iodine: Cleavage of the C-I bond can also occur, though it may be less favorable than the loss of the entire chloromethyl group.

-

Formation of Tropylium-like Ions: The peak at m/z 90 likely corresponds to the formation of a tropylium-like ion after the loss of both halogen substituents.

-

Fragmentation Workflow Diagram:

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and substitution pattern, and the mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding and correctly interpreting these spectroscopic signatures, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

Navigating the Nuances of 2-Iodobenzyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise handling and storage of reactive intermediates are paramount to ensuring experimental reproducibility, safety, and the integrity of final products. 2-Iodobenzyl chloride, a versatile reagent in organic synthesis, presents a unique set of challenges and opportunities owing to its dual reactive centers: a labile benzylic chloride and an iodo-substituted aromatic ring. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols to provide a foundational understanding of the chemical principles governing the stability of 2-iodobenzyl chloride, offering field-proven insights into its optimal storage and handling.

The Chemical Personality of 2-Iodobenzyl Chloride: A Duality of Reactivity

At its core, the stability of 2-iodobenzyl chloride is dictated by the interplay of two key structural features: the benzylic chloride moiety and the carbon-iodine bond. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.

The Benzylic Chloride: A Nexus of SN1 and SN2 Pathways

Benzylic chlorides are well-documented for their susceptibility to nucleophilic substitution reactions.[1][2] The reaction mechanism can proceed through either an SN1 or SN2 pathway, a choice governed by the nature of the nucleophile and the reaction conditions.[1][2]

-

SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, 2-iodobenzyl chloride can undergo a unimolecular dissociation to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the benzene ring, making this a relatively stable intermediate and facilitating the reaction.[1][3]

-

SN2 Pathway: With strong nucleophiles and polar aprotic solvents, a bimolecular nucleophilic substitution is favored.[1] The incoming nucleophile attacks the electrophilic benzylic carbon, leading to a concerted displacement of the chloride ion.

This dual reactivity means that even weak nucleophiles, such as water or alcohols, can lead to the degradation of 2-iodobenzyl chloride over time, forming 2-iodobenzyl alcohol or the corresponding ethers.

The Carbon-Iodine Bond: A Point of Potential Compromise

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds.[4] This inherent weakness makes iodo-aromatic compounds, including 2-iodobenzyl chloride, susceptible to degradation under certain conditions. The primary degradation pathway involving the C-I bond is homolytic cleavage, which can be initiated by:

-

Light Exposure: Photolysis, particularly by UV light, can provide the energy required to break the C-I bond, leading to the formation of radical species and free iodine (I₂), often observed as a yellow or brown discoloration.[4]

-

Elevated Temperatures: Thermal energy can also induce homolytic cleavage of the C-I bond, accelerating decomposition.[4]

Unveiling the Degradation Pathways: A Proactive Approach to Stability

A thorough understanding of the potential degradation pathways of 2-iodobenzyl chloride is the foundation for establishing effective storage and handling protocols. The primary routes of degradation are hydrolysis, nucleophilic substitution by other reagents, and decomposition initiated by light or heat.

Caption: Potential degradation pathways of 2-iodobenzyl chloride.

Recommended Storage and Handling Conditions: A Framework for Integrity

To mitigate the degradation pathways outlined above, a multi-faceted approach to storage and handling is essential. The following recommendations are designed to preserve the purity and reactivity of 2-iodobenzyl chloride.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Light | Store in an amber, light-resistant container. | Protects against photolytic cleavage of the carbon-iodine bond.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Moisture | Keep container tightly sealed in a dry environment. | Prevents hydrolysis of the benzylic chloride to 2-iodobenzyl alcohol. |

| Purity | Use high-purity material and avoid contamination. | Trace impurities, such as metals, can catalyze decomposition.[4] |

Experimental Protocol: Stability Assessment of 2-Iodobenzyl Chloride

To empirically validate the stability of 2-iodobenzyl chloride under various conditions, a systematic study can be performed. This protocol provides a framework for such an investigation.

Objective

To assess the stability of 2-iodobenzyl chloride under stressed conditions of elevated temperature, light exposure, and humidity.

Materials

-

2-Iodobenzyl chloride (high purity)

-

Amber and clear glass vials with inert-lined caps

-

Controlled temperature and humidity chamber

-

UV light source (e.g., 254 nm and 365 nm)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

High-purity solvents for sample preparation

Experimental Workflow

Caption: Experimental workflow for assessing the stability of 2-iodobenzyl chloride.

Data Analysis and Interpretation

The primary endpoint of this study is the percentage of 2-iodobenzyl chloride remaining at each time point under the different stress conditions. A decrease in the peak area of the parent compound, coupled with the appearance of new peaks, will indicate degradation. Identification of the degradation products can be achieved by comparing their retention times with those of known standards (e.g., 2-iodobenzyl alcohol) or by using mass spectrometry (LC-MS) for structural elucidation.

Conclusion: A Proactive Stance on Stability

The stability of 2-iodobenzyl chloride is not a static property but rather a dynamic interplay of its inherent reactivity and its storage environment. By understanding the mechanistic underpinnings of its degradation pathways—namely, nucleophilic substitution at the benzylic position and cleavage of the carbon-iodine bond—researchers can proactively implement storage and handling strategies that preserve its integrity. A cool, dark, dry, and inert environment is the cornerstone of maintaining the quality of this valuable synthetic intermediate, ensuring the reliability of experimental outcomes and the safety of laboratory personnel.

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 1-(Chloromethyl)-2-iodobenzene in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-iodobenzene (CAS No. 59473-45-9), a versatile bifunctional reagent, from the perspective of a senior application scientist. The focus is on ensuring the procurement of high-quality material and its effective implementation in synthetic workflows, particularly within the demanding context of pharmaceutical research and development. This document eschews a rigid template in favor of a logical, application-focused narrative that prioritizes scientific integrity and practical insights.

The Strategic Value of this compound in Synthesis

This compound, also known as 2-iodobenzyl chloride, is a valuable building block due to its orthogonal reactivity. The molecule possesses two distinct reactive sites: a soft electrophilic benzylic chloride and a C(sp²)-I bond amenable to a host of transition-metal-catalyzed cross-coupling reactions. This duality allows for a stepwise and controlled elaboration of molecular complexity, a highly desirable feature in the synthesis of novel chemical entities.

The primary utility of the C-I bond lies in its participation in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides in these transformations is I > Br > Cl, making the iodo-substituent the preferred site for initial cross-coupling.[1] The chloromethyl group, being a reactive benzylic halide, is an excellent substrate for nucleophilic substitution by a wide range of heteroatom and carbon nucleophiles. This orthogonal reactivity profile enables researchers to first construct a biaryl or other complex core via the iodo group and subsequently introduce further diversity through displacement of the chloride.

Caption: Sequential functionalization strategy using this compound.

Sourcing High-Purity Material: A Comparative Analysis of Commercial Suppliers

The success of a synthetic campaign often hinges on the quality of the starting materials. For this compound, impurities can arise from the synthesis of the precursor, 2-iodobenzyl alcohol, or the subsequent chlorination step.[2] Common impurities may include residual starting materials, over- or under-halogenated species, and isomers.[3][4] Therefore, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount.

Key Quality Control Parameters:

-

Purity (Assay): A purity of ≥98% as determined by Gas Chromatography (GC) is recommended for most applications.

-

Identity Confirmation: The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the assigned structure.

-

Appearance: The compound is typically a white to light yellow solid or powder.

Table of Commercial Suppliers:

| Supplier | Stated Purity | Analytical Method | Available Quantities |

| TCI America | >98.0%[5] | GC[5] | 1g, 5g, 25g |

| Sigma-Aldrich | 98%[6] | Not specified | Custom |

| BLD Pharm | Not specified | Not specified | Custom |

| Oakwood Chemical | Not specified | Not specified | Custom |

| Combi-Blocks | Not specified | Not specified | Custom |

This table is representative and researchers should always consult the supplier for the most current information and request a lot-specific CoA.

A Field-Proven Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

The ortho-substitution of this compound presents a moderate steric challenge for the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[7] To overcome this, the selection of an appropriate palladium source, a sufficiently bulky and electron-rich phosphine ligand, and a suitable base is critical.

The following protocol is adapted from established methods for the Suzuki-Miyaura coupling of sterically hindered or electronically challenging aryl halides.[8]

Objective: To perform a selective Suzuki-Miyaura coupling at the C(sp²)-Br bond of 1-bromo-2-(chloromethyl)benzene, a close analogue of the title compound, demonstrating the chemoselectivity of the C-I bond over the C-Cl bond.[8]

Experimental Workflow:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Methodology:

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 1-bromo-2-(chloromethyl)benzene (0.30 mmol, 1.0 equiv.), the desired arylboronic acid (0.33 mmol, 1.1 equiv.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (0.60 mmol, 2.0 equiv.).[8]

-

Solvent Addition: Add degassed toluene (1.0 mL) and water (0.1 mL) to the tube via syringe.[8]

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 2 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System (Pd(OAc)₂ and PCy₃·HBF₄): The use of a bulky and electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial for facilitating the oxidative addition of the sterically hindered aryl halide to the palladium center.[7] It also promotes the reductive elimination step.

-

Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle. Its solubility in the aqueous phase facilitates the reaction.

-

Solvent System (Toluene/Water): The biphasic solvent system allows for the dissolution of both the organic substrates and the inorganic base, facilitating the interaction of all components in the catalytic cycle. Degassing is essential to prevent oxidation of the palladium catalyst.

Safe Handling and Storage

This compound is a corrosive and hazardous substance that requires careful handling.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its successful application in research and drug development is contingent upon the procurement of high-purity material from reputable suppliers and the implementation of well-designed synthetic protocols that account for its specific reactivity. By understanding the nuances of its chemistry and adhering to rigorous safety standards, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. 2-Iodobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 59473-45-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Iodobenzyl chloride 98 59473-45-9 [sigmaaldrich.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity assessment of 1-(Chloromethyl)-2-iodobenzene

An In-depth Technical Guide to the Purity Assessment of 1-(Chloromethyl)-2-iodobenzene

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Bifunctional Reagent

This compound (also known as 2-Iodobenzyl chloride) is a valuable bifunctional building block in modern organic synthesis.[1] With a molecular formula of C₇H₆ClI and a molecular weight of 252.48 g/mol , its utility stems from the distinct and complementary reactivity of its two halogen substituents.[1][2] The aryl-iodide group is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon bonds.[1] Concurrently, the benzylic chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of the 2-iodobenzyl moiety into a wide array of molecular scaffolds.[1]

Given its role as a precursor in the synthesis of pharmaceuticals and advanced materials, the purity of this compound is not merely a matter of quality control but a prerequisite for predictable reaction outcomes, acceptable yield, and the avoidance of difficult-to-remove, structurally similar impurities in the final product. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of this critical reagent, ensuring the integrity of their synthetic endeavors.

Understanding the Impurity Profile: From Synthesis to Storage

A robust purity assessment strategy begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage.

1. Potential Process-Related Impurities: The synthesis of this compound often involves the chloromethylation of 2-iodotoluene or related precursors. This process can lead to several byproducts:

-

Isomeric Impurities: Incomplete regioselectivity during synthesis can result in isomers such as 1-(Chloromethyl)-3-iodobenzene and 1-(Chloromethyl)-4-iodobenzene.[3][4]

-

Starting Material Carryover: Unreacted 2-iodotoluene is a common process impurity.

-

Over-chlorination Products: Reaction conditions that are too harsh can lead to the formation of di-chlorinated species like 1,2-bis(chloromethyl)benzene or ring-chlorinated products such as 2-Chloro-1-(chloromethyl)-3-iodobenzene.[5][6]

-

Related Halogenated Compounds: Depending on the synthetic route, impurities like 1-Chloro-2-iodobenzene could also be present.[7]

2. Potential Degradation Products: The benzylic chloride moiety is susceptible to hydrolysis and oxidation, particularly if the material is exposed to moisture or air during storage.[1] Recommended storage conditions are refrigerated (0-10°C) in an inert atmosphere.

-

Hydrolysis Product: 2-Iodobenzyl alcohol is the primary product of hydrolysis.

-

Oxidation Products: Further oxidation can yield 2-Iodobenzaldehyde and, ultimately, 2-Iodobenzoic acid.[1]

-

Oligomers: Some chloromethyl compounds can undergo self-condensation or polymerization over time, forming higher molecular weight impurities.[8]

The logical workflow for purity assessment is a multi-technique approach designed to identify and quantify this diverse range of potential impurities.

Caption: High-level workflow for comprehensive purity assessment.

Chromatographic Methods: The Cornerstone of Separation

Chromatography is indispensable for separating the target compound from structurally similar impurities. Both gas and liquid chromatography serve unique and complementary roles.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for quantitative purity analysis, often referred to as "assay." Its strength lies in its ability to separate non-volatile and thermally labile compounds, making it ideal for detecting hydrolysis and oxidation products that are unsuitable for GC analysis. A reverse-phase (RP) method is typically chosen due to the moderate polarity of the analyte and its potential impurities. UV detection is effective as the benzene ring provides a strong chromophore.

A specific reverse-phase HPLC method can be employed for the analysis of this compound.[9] This method is scalable and can be adapted for isolating impurities through preparative separation.[9]

Experimental Protocol: HPLC-UV for Assay and Impurity Profiling

-

System Preparation: Equilibrate an HPLC system equipped with a UV detector.

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column.[9]

-

Mobile Phase: A mixture of Acetonitrile (MeCN) and water with an acid modifier (e.g., 0.1% Phosphoric Acid).[9] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Injection: Inject 10 µL of both the standard and sample solutions.

-

Data Analysis: Calculate the assay value by comparing the peak area of the main component in the sample to that of the standard. Determine the percentage of impurities using an area percent calculation, assuming a similar response factor for closely related impurities.

| Parameter | Setting | Rationale |

| Column | Newcrom R1 or C18 | Provides good hydrophobic retention for the analyte. |

| Mobile Phase | Acetonitrile/Water/Acid | Standard for reverse-phase separation of moderately polar compounds.[9] |

| Detector | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual starting materials (2-iodotoluene) or isomeric byproducts. The high resolving power of the capillary column separates components based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive structural information through electron ionization (EI), which generates a reproducible fragmentation pattern, or "fingerprint," for each compound. Commercial suppliers often use GC to determine purity, with typical specifications being >98.0%.

Experimental Protocol: Headspace-GC-MS for Volatile Impurity Analysis

This protocol is adapted from general methods for analyzing alkyl halides, which are potential genotoxic impurities in APIs.[10]

-

System Preparation: Equip a GC-MS system with a headspace autosampler.

-

Column: Rtx-1 (or equivalent non-polar column), 60 m x 0.25 mm I.D., 1.0 µm df.[10]

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-350.

-

Headspace Sampler:

-

Vial Equilibration: 80°C for 15 minutes.

-

Injection: 1 mL of the headspace vapor.

-

-

Sample Preparation: Accurately weigh ~20 mg of the this compound into a 20 mL headspace vial. Dissolve in a suitable high-boiling point solvent (e.g., DMSO). Seal the vial immediately.[10]

-

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The NIST database contains a GC-MS entry for this compound, showing a top peak at m/z 217.[2]

Caption: Step-by-step workflow for GC-MS impurity identification.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons. For purity assessment, its quantitative nature (qNMR) is invaluable. By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate assay can be determined without the need for a specific reference standard of the analyte itself. ¹³C NMR provides information on the carbon skeleton.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.

-

Benzylic protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.[2]

-

-

¹³C NMR:

-

Aromatic carbons: Signals between δ 125-145 ppm.

-

Benzylic carbon (-CH₂Cl): A signal around δ 45 ppm.

-

Carbon bearing Iodine (C-I): A signal at lower field, often around δ 95-100 ppm.[2]

-

Protocol: Quantitative ¹H NMR (qNMR) for Assay

-

Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

-

Sample Preparation: Accurately weigh the this compound sample into the same NMR tube.

-

Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5x the longest T₁) to allow for full magnetization recovery.

-

Data Processing: Carefully phase and baseline the spectrum.

-

Integration: Integrate a well-resolved signal from the analyte (e.g., the -CH₂Cl singlet) and a signal from the internal standard.

-

Calculation: Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's vibrational modes. While not typically used for quantitative purity of minor components, it can quickly detect the presence of major impurities with distinct functional groups (e.g., the broad O-H stretch of the 2-iodobenzyl alcohol hydrolysis product, or the sharp C=O stretch of the 2-iodobenzaldehyde oxidation product).

Expected Characteristic Bands:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretch (-CH₂-): ~2850-2960 cm⁻¹

-

Aromatic C=C bends (overtones): ~1600-2000 cm⁻¹ (fingerprint region)

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

-

C-I stretch: ~500-600 cm⁻¹

The presence of an unexpected broad peak around 3300 cm⁻¹ would strongly suggest the presence of the alcohol hydrolysis impurity.

Summary and Conclusion

The purity assessment of this compound is a multi-faceted process that requires an orthogonal approach for confident characterization. No single technique is sufficient to identify and quantify all potential impurities. A robust analytical strategy, as outlined in this guide, integrates the strengths of different techniques:

-

HPLC-UV for quantitative assay and detection of non-volatile impurities.

-

GC-MS for the definitive identification of volatile and process-related impurities.

-

NMR for unambiguous structural confirmation and as a primary method for quantitative assay (qNMR).

-

FTIR for rapid identity confirmation and screening for functional group impurities.

By understanding the potential impurity profile and applying these self-validating analytical systems, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the reliability and success of their synthetic applications.

References

- 1. 1-(Chloromethyl)-3-iodobenzene|CAS 60076-09-7 [benchchem.com]

- 2. This compound | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Chloromethyl)-3-iodobenzene | C7H6ClI | CID 13059978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Bis(chloromethyl)benzene(612-12-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-1-(chloromethyl)-3-iodobenzene|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. shimadzu.com [shimadzu.com]

Methodological & Application

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 1-(Chloromethyl)-2-iodobenzene for the Synthesis of Functionalized Biaryl Scaffolds

Introduction: Navigating Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, offers broad functional group tolerance and is instrumental in the pharmaceutical industry for synthesizing complex molecular architectures.[1][4][5]

This application note focuses on a particularly intriguing substrate: 1-(chloromethyl)-2-iodobenzene. This molecule presents a unique chemoselectivity challenge due to the presence of two distinct carbon-halogen bonds: a reactive aryl C(sp²)-I bond and a benzylic C(sp³)-Cl bond. The primary objective is to achieve selective coupling at the more reactive C-I position while preserving the chloromethyl moiety for subsequent functionalization. This strategy opens a pathway to novel 2-substituted benzyl chloride derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The key to this selectivity lies in the judicious choice of the catalytic system and reaction conditions. The relative reactivity of organohalides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[6] By leveraging this inherent reactivity difference, we can design a protocol that favors the activation of the carbon-iodine bond, leaving the benzylic chloride untouched. This guide provides a comprehensive, field-proven protocol, explains the rationale behind the chosen conditions, and offers insights for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational protocol design. The catalytic cycle, illustrated below, involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and its facility is highly dependent on the C-X bond strength.[1] The weaker C-I bond is significantly more susceptible to oxidative addition than the stronger C-Cl bond.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred from the boron atom to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[1][6]

-

Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C(sp²)-I Arylation

This protocol is designed to be a robust starting point for the selective coupling of various arylboronic acids with this compound.

Materials and Reagents

-

Substrates: this compound, various arylboronic acids

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Solvents: Anhydrous Toluene, Degassed Deionized Water

-

Equipment: Schlenk flask or sealed reaction tube, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen), oil bath.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst and Ligand Addition: In the same vessel, add palladium(II) acetate (0.002 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).

-

Rationale: Pd(OAc)₂ is a common and cost-effective palladium precursor.[7][9] The bulky and electron-rich tricyclohexylphosphine (PCy₃) ligand is known to form highly active Pd(0) species that facilitate the oxidative addition into the C(sp²)-I bond while being less reactive towards the C(sp³)-Cl bond, thus enhancing chemoselectivity.[9]

-

-

Inert Atmosphere: Seal the tube with a septum, then evacuate under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][4]

-

Rationale: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

-

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.[8][9]

-

Rationale: A biphasic toluene/water solvent system is highly effective for Suzuki couplings.[9] Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours.

-

Rationale: A moderate temperature of 80 °C provides sufficient energy to drive the reaction efficiently without promoting side reactions, such as the potential coupling at the chloromethyl position.[9] Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous phases.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.[4][7]

-

Work-up and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). c. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4] d. Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

-

Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[4] b. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1-(chloromethyl)benzene product.

References

- 1. benchchem.com [benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 1-(Chloromethyl)-2-iodobenzene in Modern Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(chloromethyl)-2-iodobenzene (also known as 2-iodobenzyl chloride) in pharmaceutical synthesis. We will explore the unique bifunctional nature of this reagent, which offers orthogonal reactivity, enabling sequential and highly controlled molecular construction. This guide delves into the core principles behind its use, provides validated, step-by-step protocols for key transformations, and explains the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate chess game of pharmaceutical synthesis, success often hinges on the strategic selection of starting materials.[1][] this compound (CAS No: 59473-45-9) is a powerful piece on this board.[3] Its value lies not in a single function, but in the dual, distinct reactivity of its two halogenated sites: a highly reactive benzylic chloride and a versatile aryl iodide.[4]

This orthogonal reactivity is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker than a carbon-chlorine (C-Cl) bond, making it the preferred site for palladium-catalyzed cross-coupling reactions.[5] Conversely, the chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for a programmed, stepwise approach to building complex molecular architectures, a critical advantage in constructing active pharmaceutical ingredients (APIs).[][4]

Diagram 1: Orthogonal Reactivity of this compound This diagram illustrates the two distinct reactive sites on the molecule, which can be targeted with different classes of chemical reactions.

Safety and Handling

Trustworthiness through Safety: Before any protocol, safe handling is paramount. This compound is a hazardous substance.

-

Hazards: Causes severe skin burns and eye damage.[3][6] May cause respiratory irritation.[6] May be corrosive to metals.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and a face shield.[3] Work in a well-ventilated fume hood.

-

Handling: Keep in the original, corrosive-resistant container.[3] Do not breathe dust or mists.[3] Wash skin thoroughly after handling.[3]

-

Spills & Disposal: Absorb spillage to prevent material damage.[3] Dispose of contents/container to an approved waste disposal plant.[3]

Application I: Palladium-Catalyzed Cross-Coupling at the Aryl-Iodide Bond

The C(sp²)-I bond is the ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical structures.[7][8] The electron-deficient nature of the aryl ring, influenced by the chloromethyl group, can facilitate the oxidative addition step in the catalytic cycle, often considered rate-determining.[5]

Suzuki-Miyaura Coupling for Biaryl Synthesis

Expertise & Experience: The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in drug design. The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. We use a pre-catalyst or generate the active Pd(0) species in situ. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the transmetalation step.

Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling This shows the key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Protocol 3.1: Selective Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 252.5 mg), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a phosphine ligand such as PCy₃·HBF₄ (0.04 mmol, 14.7 mg).[7]

-

Reagent Addition: Add a base, such as powdered K₃PO₄ or Cs₂CO₃ (2.0 mmol), to the tube.[7]

-

Solvent Addition: Add a degassed mixture of a solvent like toluene (4.0 mL) and water (0.4 mL).[7]

-

Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Typically, reactions run for 2-12 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid Partner | Product | Typical Yield (%) |

| Phenylboronic acid | 2-(Chloromethyl)-1,1'-biphenyl | 85-95% |

| 4-Methoxyphenylboronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl[7] | 80-92% |

| 4-(Trifluoromethyl)phenylboronic acid | 2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl[7] | 75-88% |

| 2-Thienylboronic acid | 2-(2-(Chloromethyl)phenyl)thiophene | 70-85% |

Application II: Nucleophilic Substitution at the Benzylic Chloride

The chloromethyl group serves as a potent electrophilic site, ideal for introducing a wide variety of nucleophiles. This reaction is fundamental for linking the core aromatic structure to other fragments of a target pharmaceutical.[4]

Expertise & Experience: The success of this Sₙ2 reaction depends on the nucleophilicity of the incoming group and the choice of solvent and base. A non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation and accelerate the reaction.

Protocol 4.1: Synthesis of 2-Iodobenzylamines

-

Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.2 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous DMF (5 mL).

-

Reagent Addition: Slowly add a solution of this compound (1.0 mmol, 252.5 mg) in anhydrous DMF (2 mL) to the stirred amine solution at room temperature.

-

Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C if the amine is a weak nucleophile.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

-

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting benzylamine by column chromatography or crystallization.

Application III: Intramolecular Cyclization for Heterocycle Synthesis

Heterocyclic structures form the core of a vast number of pharmaceuticals.[9][10] The dual reactivity of this compound makes it an exceptional precursor for intramolecular cyclization reactions, enabling the rapid construction of fused ring systems.

Expertise & Experience: A common strategy involves a two-step, one-pot sequence. First, a nucleophile is attached via the chloromethyl group. This tethered nucleophile is then used in a subsequent palladium-catalyzed intramolecular reaction (e.g., Heck or Buchwald-Hartwig amination) with the aryl iodide to form the new ring. The choice of catalyst and conditions for the second step is crucial to favor the intramolecular pathway over intermolecular side reactions.

Protocol 5.1: Synthesis of Dihydroisoindoline Scaffolds

This protocol exemplifies a sequential substitution and intramolecular cyclization.

-

Step A: Nucleophilic Substitution: React this compound (1.0 mmol) with a suitable N-nucleophile like prop-2-en-1-amine (1.1 mmol) and K₂CO₃ (2.0 mmol) in acetonitrile (10 mL) at 60 °C for 6 hours to form the intermediate, N-(2-iodobenzyl)prop-2-en-1-amine. Do not isolate the intermediate.

-

Step B: Intramolecular Heck Cyclization: To the crude reaction mixture from Step A, add Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.10 mmol), and additional base like triethylamine (NEt₃) (2.0 mmol).[5]

-

Reaction: Seal the vessel and heat to 100 °C for 12-18 hours. The palladium catalyst will activate the C-I bond, which is then attacked by the tethered alkene to form the heterocyclic ring.

-

Work-up & Purification: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to yield the dihydroisoindoline product.

Diagram 3: Sequential Functionalization Workflow A logical flow for planning a multi-step synthesis using this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic efficiency. Its well-defined and orthogonal reactive sites provide medicinal chemists with a reliable platform for building molecular complexity in a controlled and predictable manner. The protocols outlined in this guide, grounded in established chemical principles, offer a validated starting point for leveraging this versatile building block in the synthesis of next-generation pharmaceutical agents. By understanding the causality behind the reaction conditions, researchers can troubleshoot and adapt these methods to their specific synthetic targets, accelerating the drug discovery process.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. This compound | 59473-45-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-(Chloromethyl)-3-iodobenzene|CAS 60076-09-7 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

Reaction of 1-(Chloromethyl)-2-iodobenzene with amines

An In-Depth Guide to the Synthesis and Application of N-(2-Iodobenzyl)amines

Application Note & Protocol

Topic: Reaction of 1-(Chloromethyl)-2-iodobenzene with Amines Audience: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic selection of starting materials is paramount. This compound, also known as 2-iodobenzyl chloride, stands out as a particularly valuable bifunctional building block.[1] Its utility stems from the presence of two distinct reactive sites: a benzylic chloride and an aryl iodide. This unique arrangement allows for sequential, chemoselective transformations, making it a powerful tool for constructing complex molecular architectures.

The primary reaction of interest, the nucleophilic substitution of the chloromethyl group with primary or secondary amines, yields N-substituted 2-iodobenzylamines. These products are not merely intermediates; they are pivotal precursors for a vast array of nitrogen-containing heterocycles, a class of compounds that forms the backbone of numerous pharmaceuticals and bioactive molecules.[2][3][4] This guide provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and subsequent synthetic applications of this important reaction.

Mechanistic Insights: The "Why" Behind the Protocol

The reaction of this compound with an amine is a classic example of a nucleophilic substitution. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The SN2 Pathway

As a primary benzylic halide, this compound readily undergoes substitution via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[5] In this concerted process, the amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.

The benzylic position is particularly activated towards SN2 reactions. The adjacent aromatic ring stabilizes the transition state through π-orbital overlap, lowering the activation energy and accelerating the reaction rate compared to a simple primary alkyl halide.

Diagram: SN2 Reaction Pathway

Caption: The SN2 mechanism for the amination of this compound.

Critical Reaction Parameters

-

Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the amine. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.[6] Aliphatic amines are generally more nucleophilic and reactive than aromatic amines.

-

Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic. To drive the reaction to completion, a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Cs₂CO₃) is required to neutralize the acid.[7] Cesium carbonate is often a good choice for promoting mono-N-alkylation.[7]

-

Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving its reactivity intact.

-

Controlling Over-alkylation: A common side reaction is the further reaction of the secondary amine product with another molecule of the benzyl chloride to form a tertiary amine. To suppress this, an excess of the starting amine (typically 2-3 equivalents) is often used, making the statistical probability of the benzyl chloride reacting with the starting amine much higher.

Experimental Protocols: From Reagents to Purified Product

Safety Precaution: this compound is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

General Protocol for N-Alkylation

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

Materials & Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle with temperature controller

-

This compound

-

Amine (primary or secondary)

-